molecular formula C14H12Cl2N2O B5711777 bis(4-chlorophenyl)methylurea

bis(4-chlorophenyl)methylurea

Cat. No.: B5711777
M. Wt: 295.2 g/mol
InChI Key: GORUPQJHFVSDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl)methylurea: is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a central methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl)methylurea typically involves the reaction of 4-chlorobenzylamine with an isocyanate derivative. One common method is the reaction of 4-chlorobenzylamine with triphosgene in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and results in the formation of the desired urea derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of triphosgene as a phosgene substitute is preferred due to its relative safety and ease of handling. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Bis(4-chlorophenyl)methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The urea moiety can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

    Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Reduction: Products include corresponding amines.

    Oxidation: Products include various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry: Bis(4-chlorophenyl)methylurea is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. These studies aim to develop new therapeutic agents based on the urea scaffold .

Medicine: The compound’s derivatives are investigated for their potential use in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. The urea moiety is a common pharmacophore in many biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl)methylurea and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .

Comparison with Similar Compounds

  • Bis(4-chlorophenyl)urea
  • Bis(4-chlorophenyl)thiourea
  • Bis(4-chlorophenyl)carbamate

Comparison: Bis(4-chlorophenyl)methylurea is unique due to the presence of the methyl group attached to the urea moiety, which can influence its chemical reactivity and biological activity. Compared to bis(4-chlorophenyl)urea, the methyl derivative may exhibit different solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

bis(4-chlorophenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORUPQJHFVSDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.